6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol are currently unknown
Mode of Action
Similar triazolo-pyrazine derivatives have shown inhibitory activity against certain targets . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some related compounds have shown effects on bacterial growth, suggesting potential impacts on microbial metabolic pathways .
Result of Action
Some related compounds have demonstrated antibacterial activity, indicating potential cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine-3-thiol with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents include dithiothreitol (DTT) or sodium borohydride.
Major Products
Substitution Reactions: Products include various substituted triazolo[4,3-a]pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include disulfides, sulfonic acids, and the original thiol compound.
Scientific Research Applications
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have been studied for their antibacterial activity.
Triazolo[4,3-a]pyrimidine Derivatives: These compounds also have a fused triazole ring and are explored for their potential therapeutic applications.
Uniqueness
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is unique due to the presence of both chlorine atoms and a thiol group, which provide distinct reactivity and potential for diverse chemical modifications . This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
6,8-dichloro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSFMQYOLKDWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=S)N2C=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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